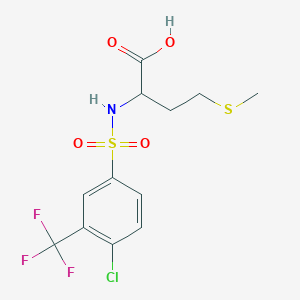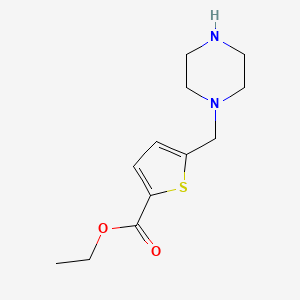
2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound known for its unique structure and properties. This compound falls within the family of bipyrazoles, which are characterized by their fused pyrazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process involving pyrazole ring formation, sulfonation, and subsequent aromatic substitution reactions. Key steps include:
Formation of the pyrazole rings: : Typically involves cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds.
Sulfonation: : Introduction of the sulfonyl group via sulfonation reagents like sulfonyl chlorides in the presence of bases.
Aromatic substitution: : Utilizing electrophilic aromatic substitution reactions to attach various aromatic groups under controlled temperature and pressure.
Industrial Production Methods
Industrial synthesis may leverage batch or continuous flow reactors for scaling up the production process, ensuring consistent quality and yield. Reaction conditions are optimized to maximize the purity and efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : Reacts with oxidizing agents, leading to potential modifications in the sulfonyl or thiophenyl groups.
Reduction: : Can be reduced under catalytic hydrogenation conditions, affecting the double bonds or reducing sulfonyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially in the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution reagents: : Halogenating agents like bromine, alkyl halides for alkylation.
Major Products
Oxidation products: : Sulfonic acids, altered thiophenyl derivatives.
Reduction products: : Reduced sulfonyl group compounds, hydrogenated aromatic systems.
Substitution products: : Varied depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used in various catalytic systems due to its stable structure and reactivity.
Ligand synthesis: : Serves as a ligand in coordination chemistry for creating complex metal-organic frameworks.
Biology
Enzyme inhibition: : Investigated for potential use as an enzyme inhibitor in biochemical assays.
Medicine
Drug development: : Explored for its pharmacological properties in developing new therapeutic agents, particularly in anti-inflammatory and anticancer treatments.
Industry
Material science: : Used in the development of advanced materials, including polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into active sites or bind to receptor proteins, modulating their activity and triggering biological effects. The pathways involved often include inhibition of specific enzymes or alteration of signaling pathways critical for cell function.
Comparación Con Compuestos Similares
Comparison
Structural uniqueness: : While other bipyrazoles may share a similar core structure, the unique substitution pattern on 2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole sets it apart in terms of reactivity and application.
Reactivity: : Its reactivity profile differs significantly due to the presence of specific functional groups like the sulfonyl and thiophenyl groups.
List of Similar Compounds
1,3-Diphenyl-1H-pyrazole
3,4-Dihydro-1H,2H-3,4-bipyrazole
1,5-Diphenyl-3-p-tolylpyrazole
This compound's distinct characteristics make it a valuable entity in scientific research and various industrial applications. Its unique reactivity and structural properties ensure its continued relevance and exploration in multiple fields.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-4-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)24-20(16-27(26-24)19-7-4-3-5-8-19)22-15-21(23-9-6-14-31-23)25-28(22)32(2,29)30/h3-14,16,22H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHAYBDDSCMZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2961387.png)
![2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B2961388.png)


![4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-13-chloro-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2961391.png)

![N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2961397.png)

![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)
![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)



![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)
